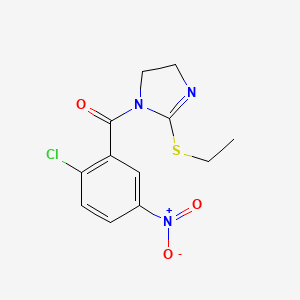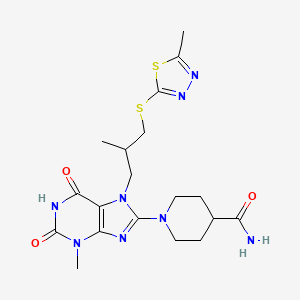
(2-Chloro-5-nitrophenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Chloro-5-nitrophenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Biological Evaluation
Research on similar compounds emphasizes the importance of novel synthesis methods, such as microwave-assisted synthesis, which offers advantages like higher yields, eco-friendliness, and reduced reaction times. For instance, novel pyrazoline and benzimidazole derivatives have been synthesized using microwave irradiation, demonstrating significant anti-inflammatory and antibacterial activities. These methods highlight the potential for developing new therapeutic agents through efficient and environmentally friendly synthesis techniques (Ravula et al., 2016).
Antimicrobial and Antiviral Potential
Substituted benzimidazoles and related compounds have been evaluated for their antimicrobial and antiviral activities, indicating that specific derivatives could serve as promising leads for the development of new antifungal and antiviral agents. Such studies underscore the critical role of chemical synthesis in expanding the arsenal of drugs against infectious diseases (Sharma et al., 2009).
Advanced Material Science Applications
The synthesis of complex derivatives, including those incorporating benzimidazole or pyrazoline structures, contributes to material science, where these compounds find applications in electronic, optical, and thermal properties exploration. For example, oligobenzimidazoles have been synthesized and analyzed for their electrochemical, electrical, optical, and thermal characteristics, highlighting their potential in developing new materials with specific desired properties (Anand & Muthusamy, 2018).
Potential in Imaging and Diagnostics
Derivatives of similar chemical structures have been explored as potential agents for imaging in medical diagnostics. For instance, novel PET imaging agents targeting specific enzymes in diseases like Parkinson's have been developed, illustrating the broader applicability of such compounds in enhancing disease detection and monitoring (Wang et al., 2017).
properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S/c1-2-20-12-14-5-6-15(12)11(17)9-7-8(16(18)19)3-4-10(9)13/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQMEKFMBQVCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-nitrophenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)

![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)
![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B3012363.png)

![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)

![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)
![3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B3012372.png)
![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B3012373.png)
![1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one](/img/structure/B3012374.png)
![ethyl 1-{4-[benzyl(cyanomethyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3012375.png)